Vesamicol hydrochloride
Overview
Description
Vesamicol hydrochloride is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles and reducing its release . It may have applications for the treatment of adenocarcinoma in situ of the lung .
Synthesis Analysis
The first highly enantioselective synthesis of biologically important vesamicol, benzovesamicol, and their derivatives was achieved via the desymmetrization of meso-epoxides with secondary aliphatic amines (4-phenylpiperidine derivatives) using a chiral [salenCo (III)-BF4] catalyst at room temperature .Molecular Structure Analysis
The molecular formula of Vesamicol hydrochloride is C17H26ClNO . The molecular weight is 295.85 . The SMILES string representation isO[C@H]1C@Hc3ccccc3)CCCC1.[H]Cl
. Physical And Chemical Properties Analysis
Vesamicol hydrochloride is a solid substance . It is soluble in DMSO and ethanol . The compound is white to off-white in color .Scientific Research Applications
Neurodegenerative Disorders Imaging : Vesamicol hydrochloride is extensively studied for its potential in early diagnosis of neurodegenerative disorders such as Alzheimer's disease. It binds to the vesicular acetylcholine transporter (VAChT) with high affinity, making it useful in developing imaging agents for cholinergic neurodeficit disorders (Ogawa & Shiba, 2018).
PET and SPECT Tracers for Neurological Imaging : Vesamicol derivatives are leading compounds for positron emission tomography (PET) and single photon emission computed tomography (SPECT) tracers. They are useful in mapping the vesicular acetylcholine transporter (VAChT), which is valuable for diagnosing and investigating neurodegenerative diseases affecting cholinergic neuron density (Ishiwata et al., 2006).
Cancer Research : Vesamicol has been investigated for its potential role in inducing apoptosis in human lung adenocarcinomas. This study suggests that vesamicol, through its interaction with the cholinergic system, could be useful in the treatment of human lung cancers (Dom et al., 2014).
Molecular Imaging in Tumor Detection : Research has shown that radioiodinated vesamicol analogs could be potential imaging agents for detecting tumors. These analogs exhibit high tumor uptake and are being studied for their efficacy in different types of cancers (Ogawa et al., 2012).
Analytical Techniques in Pharmacology : In pharmacology, vesamicol hydrochloride has been used in developing enantioselective, potentiometric membrane electrodes for the analysis of L-vesamicol in serum samples. This shows its application in analytical techniques within pharmacological research (Stefan-van Staden & Nejem, 2006).
Future Directions
properties
IUPAC Name |
2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUHVMJVWOYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22232-64-0 (Parent) | |
Record name | Vesamicol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40923401 | |
Record name | (+/-)-Vesamicol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vesamicol hydrochloride | |
CAS RN |
23965-53-9, 120447-62-3 | |
Record name | Vesamicol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VESAMICOL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Vesamicol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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